molecular formula C16H22ClN5O2 B10774820 2-(2-methylpiperazin-1-yl)-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride

2-(2-methylpiperazin-1-yl)-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride

Cat. No.: B10774820
M. Wt: 351.8 g/mol
InChI Key: SAQDAMABRIBIHR-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for PRX-00933 involves the preparation of its hydrochloride salt formThe specific reaction conditions and reagents used in the synthesis are detailed in patent WO 2014140631 A1 .

Chemical Reactions Analysis

PRX-00933 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

PRX-00933 exerts its effects by acting as an agonist at the 5-HT2C receptor, a G protein-coupled receptor expressed in various brain regions. By binding to this receptor, PRX-00933 modulates the interaction between serotonergic and dopaminergic systems, which plays a critical role in regulating mood, affective behavior, and memory. The compound’s mechanism of action involves the activation of specific molecular pathways that influence these physiological processes .

Comparison with Similar Compounds

PRX-00933 is unique in its high selectivity and potency as a 5-HT2C receptor agonist. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles and specific therapeutic applications.

Properties

Molecular Formula

C16H22ClN5O2

Molecular Weight

351.8 g/mol

IUPAC Name

2-(2-methylpiperazin-1-yl)-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride

InChI

InChI=1S/C16H21N5O2.ClH/c1-13-11-18-7-8-21(13)15-16(20-6-5-19-15)23-10-9-22-14-3-2-4-17-12-14;/h2-6,12-13,18H,7-11H2,1H3;1H

InChI Key

SAQDAMABRIBIHR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl

Origin of Product

United States

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